molecular formula C15H13NO2 B1607489 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine CAS No. 18451-44-0

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine

Cat. No.: B1607489
CAS No.: 18451-44-0
M. Wt: 239.27 g/mol
InChI Key: GFHMCCZEIHMATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3-(4-methoxyphenyl)-1-oxoprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Arylboronic acid, halopyridine, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or toluene).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]benzene
  • 2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]thiophene

Uniqueness

2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHMCCZEIHMATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332799
Record name 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18451-44-0
Record name 2-[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7.4 g 2-acetylpyridine is added to a solution of 8.3 g 4-methoxybenzaldehyde in 100 ml methanol at 0° C. 100 ml of a 2 N sodium hydroxide solution is added with strong agitation. After 14 hours of agitation at room temperature, the yellow precipitate is filtered off, washed with 10 ml methanol and washed three times with 50 ml water, and dried in a vacuum.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Reactant of Route 3
Reactant of Route 3
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Reactant of Route 4
Reactant of Route 4
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Reactant of Route 5
Reactant of Route 5
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine
Reactant of Route 6
Reactant of Route 6
2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.